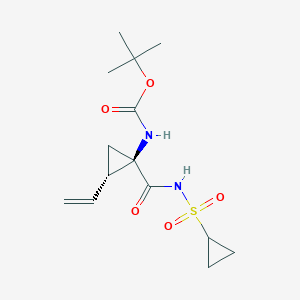

![molecular formula C22H22N2O5S B2629415 (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 465513-78-4](/img/structure/B2629415.png)

(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

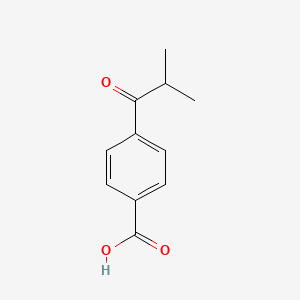

(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.

BenchChem offers high-quality (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, also known as ETHYL 2-[(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE.

Pharmaceutical Applications

This compound exhibits potential as a therapeutic agent due to its structural features, which are conducive to biological activity. The presence of the cyano group and the hydroxy-methoxyphenyl moiety suggests it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, inflammation, and bacterial infections .

Optoelectronic Applications

The compound’s unique electronic structure, characterized by its conjugated system, makes it a candidate for optoelectronic devices . It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the cyano and methoxy groups can enhance its electron-accepting and donating properties, respectively, which are crucial for the efficiency of these devices .

Dye-Sensitized Solar Cells (DSSCs)

Given its structural similarity to other compounds used in DSSCs, this compound could serve as a sensitizer in these solar cells. The conjugated system and the presence of electron-donating and electron-withdrawing groups can facilitate efficient light absorption and electron transfer, improving the overall efficiency of DSSCs .

Catalysis

The compound’s structure, particularly the tetrahydrobenzo[b]thiophene core, suggests it could act as a catalyst or a catalyst precursor in various chemical reactions. Its potential to stabilize transition states and intermediates could be leveraged in organic synthesis, including asymmetric catalysis .

Material Science

In material science, this compound could be used to develop novel polymers and materials with specific properties. Its ability to form stable, conjugated systems can be exploited to create materials with unique mechanical, thermal, and electronic properties, useful in various industrial applications .

Biochemical Research

The compound can be utilized in biochemical research to study enzyme interactions and inhibition. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .

Antioxidant Research

The hydroxy and methoxy groups in the compound suggest it could have antioxidant properties . This makes it a candidate for research into preventing oxidative stress-related diseases. It could be tested for its ability to scavenge free radicals and protect cells from oxidative damage .

Agricultural Chemistry

In agricultural chemistry, this compound could be explored as a pesticide or herbicide . Its unique structure might interact with specific biological pathways in pests or weeds, providing a new avenue for developing more effective and environmentally friendly agricultural chemicals .

Propriétés

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-3-29-22(27)19-15-6-4-5-7-18(15)30-21(19)24-20(26)14(12-23)10-13-8-9-16(25)17(11-13)28-2/h8-11,25H,3-7H2,1-2H3,(H,24,26)/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXVTPOTKBCIF-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=C(C=C3)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![Methyl 2-[[(2-acetamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2629339.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2629341.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)

![2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2629352.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)